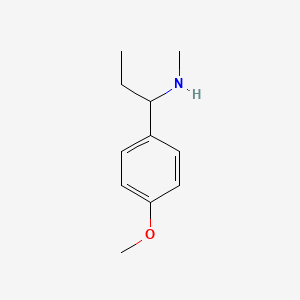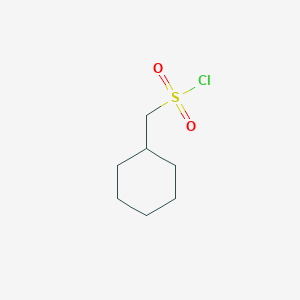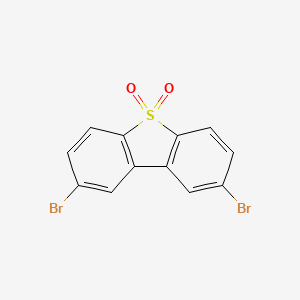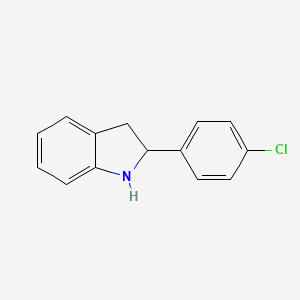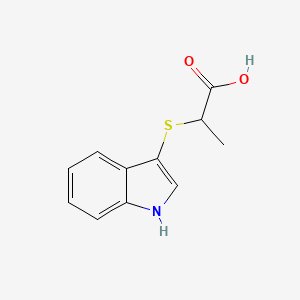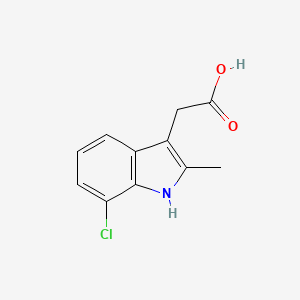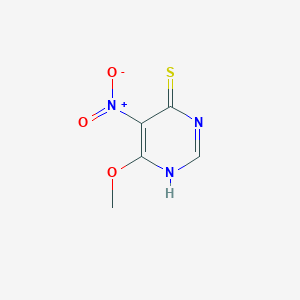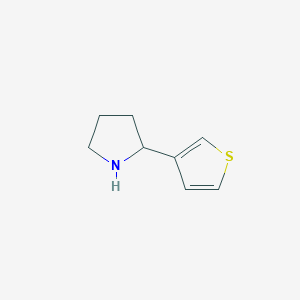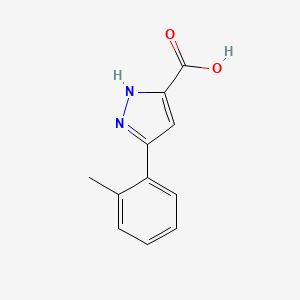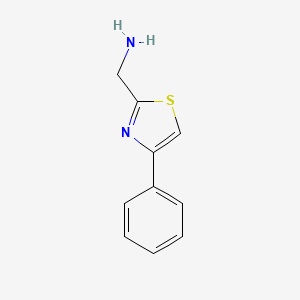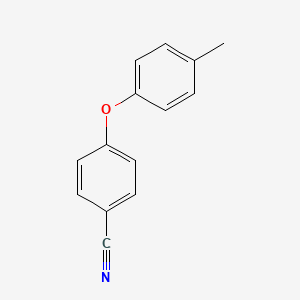
3-chloro-N-(2,4-dimethylphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-N-(2,4-dimethylphenyl)propanamide, otherwise known as 3-Chloro-N-methyl-2,4-dimethylphenylpropanamide, is a synthetic compound that is widely used in scientific research. This compound is a white, crystalline powder that is soluble in water, ethanol, and diethyl ether. It is used in a variety of applications due to its unique properties and chemical structure, and has been studied extensively in the fields of biochemistry, physiology, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Biodegradation
Chlorinated compounds like chlorophenols, which share structural similarities with 3-chloro-N-(2,4-dimethylphenyl)propanamide, are evaluated for their environmental impact, especially in aquatic environments. Research by Krijgsheld and Gen (1986) on chlorophenols highlights their moderate toxic effects on mammalian and aquatic life and discusses their biodegradability under certain conditions, emphasizing the need for understanding their persistence and bioaccumulation potential in environmental assessments Krijgsheld & Gen, 1986.
Toxicology and Human Health
Studies on the toxicity of related herbicides and chlorinated compounds, such as 2,4-D, underscore the importance of evaluating occupational risks and potential health effects. The toxicological profile and the impact of such compounds on human health and ecosystems are critical areas of research, aiming to understand their carcinogenicity, reproductive toxicity, and endocrine-disrupting capabilities Zuanazzi, Ghisi, & Oliveira, 2020.
Chemical Synthesis and Reactivity
The synthesis and chemical behavior of chlorinated compounds in various reactions are significant for developing pharmaceuticals, agrochemicals, and other industrial chemicals. Studies on dirhenium complexes, for instance, provide insights into the redox chemistry of chlorinated ligands, offering a foundation for designing new compounds with specific reactivities and properties Ara & Walton, 1992.
Downstream Processing and Industrial Applications
Research on the downstream processing of biologically produced chemicals, such as diols from fermentation broths, involves the separation and purification techniques crucial for industrial production. This area explores the economic and technical challenges in the microbial production of chemicals, with implications for sustainable manufacturing practices Xiu & Zeng, 2008.
Environmental Remediation
The degradation of chlorinated phenols by zero-valent iron and its bimetallic systems is a pivotal area of research focused on remediating chlorinated organic pollutants. This body of work aims to enhance the efficiency and sustainability of treating contaminated water and soil, highlighting the role of advanced materials in environmental protection Gunawardana, Singhal, & Swedlund, 2011.
Eigenschaften
IUPAC Name |
3-chloro-N-(2,4-dimethylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-3-4-10(9(2)7-8)13-11(14)5-6-12/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUELVOCFFFLHOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCCl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399298 |
Source


|
| Record name | 3-chloro-N-(2,4-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,4-dimethylphenyl)propanamide | |
CAS RN |
39494-04-7 |
Source


|
| Record name | 3-chloro-N-(2,4-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

